Ethyl 6-azaspiro[3.4]octane-8-carboxylate hcl
Description
Properties
IUPAC Name |
ethyl 6-azaspiro[3.4]octane-8-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-9(12)8-6-11-7-10(8)4-3-5-10;/h8,11H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUTAGNUWWBZODV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNCC12CCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Spirocyclic Framework Construction
The spiro[3.4]octane system is synthesized via annulation strategies, as demonstrated in analogous azaspiro compounds. Two primary approaches dominate:
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Cyclopentane annulation : A four-membered ring is formed through intramolecular cyclization of a pre-functionalized cyclopentane precursor.
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Four-membered ring annulation : A cyclopentane ring is extended through stepwise addition of carbon and nitrogen units.
For ethyl 6-azaspiro[3.4]octane-8-carboxylate HCl, the latter method is preferred due to better stereochemical control. A representative pathway involves:
Esterification and Hydrochloride Salt Formation
The carboxylate ester group is introduced via reaction with ethyl chloroformate under basic conditions. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (initial) | Prevents side reactions |
| Solvent | Anhydrous THF | Enhances nucleophilicity |
| Base | Triethylamine | Neutralizes HCl byproduct |
| Reaction Time | 4–6 hours | Maximizes conversion |
Post-esterification, the free base is treated with concentrated HCl in diethyl ether to precipitate the hydrochloride salt.
Industrial-Scale Production
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to improve efficiency:
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Residence time : 8–12 minutes at 40°C.
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Throughput : 50–100 kg/day per reactor module.
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Purity : ≥99.5% by HPLC.
Purification Protocols
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Crystallization : Recrystallization from ethanol/water (3:1 v/v) yields 92–95% pure product.
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Chromatography : Reserved for lab-scale batches; silica gel (230–400 mesh) with 1–3% methanol in dichloromethane achieves >99% purity.
Analytical Characterization
Critical quality control metrics include:
| Analytical Method | Target Specification | Reference Standard |
|---|---|---|
| HPLC | Retention time: 6.8 ± 0.2 min | USP azaspiro std. |
| 1H NMR (400 MHz) | δ 4.21–4.00 (m, 2H, COOCH2) | CDCl3 |
| Mass Spec | m/z 219.71 [M+H]+ | Calibrated std. |
Deviations in the δ 2.94 ppm region (spiro-CH2) indicate incomplete cyclization.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Batch (Lab-Scale) | 78–82 | 98–99 | Limited |
| Continuous Flow | 89–93 | 99.5+ | High |
| Microwave-Assisted | 85 | 98 | Moderate |
Microwave-assisted synthesis reduces reaction times to 20–30 minutes but requires specialized equipment.
Challenges and Mitigation Strategies
Byproduct Formation
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Issue : Residual ethyl chloroformate (≤2%) causes ester hydrolysis.
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Solution : Quench with ice-cold sodium bicarbonate before salt formation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Research Applications
1. Building Block for Synthesis
Ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride serves as a crucial building block in organic synthesis. Its spirocyclic structure allows for the creation of complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Researchers have utilized this compound to synthesize derivatives that exhibit enhanced bioactivity.
2. Reaction Mechanisms
The compound undergoes various chemical reactions, including:
- Oxidation : Can be oxidized to form corresponding carboxylic acids or ketones.
- Reduction : Reduction reactions yield alcohols or amines using agents like lithium aluminum hydride.
- Substitution Reactions : Nucleophilic substitutions can occur at the ester group, leading to diverse derivatives.
Biological Applications
1. Antimicrobial Properties
Studies have indicated that derivatives of ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride possess significant antibacterial activity against various pathogens, including strains resistant to conventional antibiotics. For instance, compounds derived from this structure have shown effectiveness against ESKAPE pathogens, which are notorious for their resistance to treatment .
2. Drug Development
The compound is being explored for its potential use in drug development, particularly in creating new antibiotics and antiviral agents. Its unique structure allows it to interact with biological targets effectively, making it a candidate for developing therapeutics aimed at treating infections caused by resistant bacteria .
Medicinal Applications
1. Pharmaceutical Formulations
Ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride is being investigated for its role in pharmaceutical formulations aimed at treating bacterial infections. Clinical studies suggest that compounds based on this structure can be effective against a range of bacterial infections, including those caused by Staphylococcus aureus and Klebsiella pneumoniae .
2. Dosage and Administration
The effective dosage for therapeutic use varies depending on the specific application but generally falls within the range of 50 mg to 1 g per adult per day . Adjustments are made based on patient factors such as age, weight, and the severity of the infection.
Industrial Applications
1. Material Science
In industry, ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride is utilized in developing new materials with specific properties, such as polymers and coatings that require enhanced durability and resistance to degradation.
Case Studies
Mechanism of Action
The mechanism of action of ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparative Data Table
*Estimated values based on structural analogs.
Biological Activity
Ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride (CAS No. 1239319-91-5) is a synthetic compound recognized for its unique spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride features a spirocyclic framework that contributes to its biological properties. The compound's molecular formula is , with a molecular weight of 227.30 g/mol. Its structure can influence solubility, permeability, and interaction with biological targets.
The biological activity of ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Modulation : The compound has been shown to bind to specific enzymes, potentially altering their activity, which can lead to various physiological effects.
- Receptor Interaction : It may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways that regulate cellular functions.
Antimicrobial Properties
Research indicates that ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride exhibits antimicrobial activity against various pathogens. For instance, studies have demonstrated its efficacy against strains of bacteria and fungi, suggesting potential applications in treating infectious diseases.
Anticancer Activity
A significant area of investigation involves the compound's anticancer properties. In vitro studies have reported that it can inhibit the growth of cancer cell lines, including those associated with leukemia and solid tumors. The mechanism appears to involve apoptosis induction and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology.
Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride was tested against several bacterial strains. The results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that the compound has promising antimicrobial properties suitable for further development into therapeutic agents.
Study 2: Anticancer Activity
A recent investigation focused on the anticancer effects of ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride against various cancer cell lines. The study reported:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 25 |
The compound demonstrated significant cytotoxicity, indicating its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
Ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride has been compared with structurally similar compounds to evaluate differences in biological activity:
| Compound Name | Biological Activity |
|---|---|
| Ethyl 2-oxa-6-azaspiro[3.4]octane-8-carboxylate | Moderate antimicrobial activity |
| Ethyl 5-azaspiro[3.4]octane-8-carboxylate | Lower anticancer efficacy |
This comparison highlights the unique profile of ethyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride in terms of potency and spectrum of activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Ethyl 6-azaspiro[3.4]octane-8-carboxylate HCl, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via spirocyclic amine intermediates. For example, tert-butyl-protected precursors (e.g., tert-butyl 6-azaspiro[3.4]octane-6-carboxylate) are deprotected under acidic conditions to yield the free base, followed by HCl salt formation. Key steps include refluxing in solvents like ethyl acetate under nitrogen, purification via column chromatography, and characterization by NMR and mass spectrometry .
- Optimization : Adjusting reaction temperature (e.g., 80–100°C), solvent polarity, and catalyst loading can improve yields. Evidence from spirocyclic analog syntheses suggests that Boc deprotection with HCl/dioxane at 0°C minimizes side reactions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
| Technique | Key Data |
|---|---|
| HPLC | Purity >95% (C18 column, acetonitrile/water gradient) |
| NMR | δ 1.2–1.4 ppm (ethyl ester CH3), δ 3.5–4.2 ppm (spirocyclic CH2 and COOCH2CH3) |
| MS | [M+H]+ at m/z 205.69 (C9H16ClNO2) |
- Validation : Compare spectral data with reference compounds (e.g., tert-butyl derivatives in ) to confirm spirocyclic core integrity .
Q. What stability considerations are critical for handling this compound in aqueous and solid states?
- Stability Profile :
- Solid : Stable at −20°C under inert gas; hygroscopicity requires desiccated storage.
- Solution : Degrades in water >24 hours (pH-dependent hydrolysis of ester group). Use anhydrous DMSO or ethanol for stock solutions .
- Mitigation : Conduct TLC or HPLC periodically to monitor degradation .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in drug discovery applications?
- Approach : Perform DFT calculations to analyze the spirocyclic ring's strain energy and nucleophilic sites. Molecular docking (e.g., with JAK1 kinase in ) identifies potential binding motifs. Software like Schrödinger Suite or AutoDock Vina can model interactions .
- Validation : Compare predicted reactivity with experimental data (e.g., nucleophilic substitution at the carboxylate group) .
Q. What strategies resolve contradictions in spectroscopic data for spirocyclic derivatives of this compound?
- Case Study : Conflicting NMR signals for diastereomers (e.g., ’s tert-butyl (1S,5S)- vs. (1S,5R)-isomers) can be resolved via NOESY or chiral HPLC. Assign stereochemistry using X-ray crystallography or optical rotation data .
- Troubleshooting : Optimize solvent systems (e.g., CDCl3 vs. DMSO-d6) to sharpen split peaks in crowded regions (δ 2.5–3.5 ppm) .
Q. How does the spirocyclic architecture influence pharmacokinetic properties in preclinical studies?
- Metabolic Stability : The rigid spiro structure reduces cytochrome P450-mediated oxidation, enhancing half-life (e.g., analogs in showed t1/2 >4 hours in microsomal assays).
- Permeability : LogP calculations (e.g., ClogP ≈1.5) suggest moderate blood-brain barrier penetration, validated via MDCK cell assays .
Q. What synthetic modifications improve the compound’s utility as a building block for bioactive molecules?
- Functionalization :
- Amide Coupling : React the carboxylate with HATU/DIPEA to attach pharmacophores (e.g., ’s pyrimidine derivatives).
- Ring Expansion : Use [3+2] cycloadditions to modify the spirocyclic core for target-specific activity .
- Yield Enhancement : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. overnight reflux) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
